molecular formula C10H14MnO4 B7756895 Manganese acetylacetonate

Manganese acetylacetonate

Cat. No.: B7756895
M. Wt: 253.15 g/mol
InChI Key: ZQZQURFYFJBOCE-FDGPNNRMSA-L
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Description

Manganese acetylacetonate is a coordination complex derived from the acetylacetonate anion and manganese ions. It is a significant compound in the field of chemistry due to its versatile applications in catalysis, polymerization, and as a precursor for various manganese-based materials. The compound is known for its stability and ability to form chelate rings, making it useful in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese acetylacetonate can be synthesized through several methods. One common method involves the reaction of potassium permanganate with acetylacetone under controlled conditions. The reaction typically requires a molar ratio of 7:1 of acetylacetone to potassium permanganate at a temperature of 75°C for about 60 minutes . Another method involves the reduction of potassium permanganate with acetylacetone, followed by recrystallization using solvents like chloroform and petroleum ether .

Industrial Production Methods: In industrial settings, this compound is produced by reacting manganese(II) chloride with acetylacetone in the presence of a neutralizing agent such as sodium acetate. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Manganese acetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as an oxidizing agent for phenols, β-dicarbonyl compounds, and thiols .

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Phenoxy radicals and other oxidized products.

    Reduction: Manganese(II) acetylacetonate.

    Substitution: Various manganese complexes with different ligands.

Mechanism of Action

The mechanism of action of manganese acetylacetonate involves its ability to form stable chelate rings with metal ions. This property allows it to act as an effective catalyst in various chemical reactions. The compound’s oxidative properties enable it to participate in electron transfer processes, making it useful in oxidation reactions . The coordination mode of the enolate ligand significantly influences its reactivity and catalytic efficiency .

Properties

IUPAC Name

manganese(2+);(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZQURFYFJBOCE-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14MnO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17272-66-1 (Parent)
Record name Manganese acetylacetonate
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DSSTOX Substance ID

DTXSID30904284
Record name Manganese acetylacetonate
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Molecular Weight

253.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name Manganese(II) acetylacetonate
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CAS No.

14024-58-9
Record name Manganese acetylacetonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-
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Record name Manganese acetylacetonate
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Record name Bis(pentane-2,4-dionato-O,O')manganese
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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